molecular formula C29H35N3O5 B14078705 tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B14078705
M. Wt: 505.6 g/mol
InChI Key: UFYBOCMLHLBDEQ-ZEQRLZLVSA-N
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Description

tert-Butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound with a spirocyclic structure. This compound is notable for its unique three-dimensional configuration, which makes it a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route often starts with the preparation of the oxazolidine ring, followed by the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules with different functional groups or ring sizes. For example:

    tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic core but different functional groups.

    tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with a different arrangement of nitrogen atoms.

The uniqueness of tert-butyl (S)-6-benzyl-8-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-2,6-diazaspiro[3.4]octane-2-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical modifications.

Properties

Molecular Formula

C29H35N3O5

Molecular Weight

505.6 g/mol

IUPAC Name

tert-butyl (5S)-7-benzyl-5-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C29H35N3O5/c1-28(2,3)37-26(34)31-19-29(20-31)18-30(15-22-12-8-5-9-13-22)16-24(29)25(33)32-23(17-36-27(32)35)14-21-10-6-4-7-11-21/h4-13,23-24H,14-20H2,1-3H3/t23-,24-/m0/s1

InChI Key

UFYBOCMLHLBDEQ-ZEQRLZLVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C[C@H]2C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)N3C(COC3=O)CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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